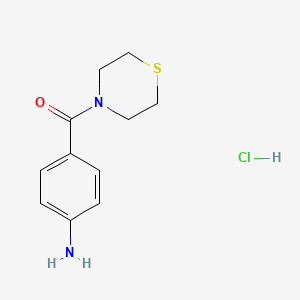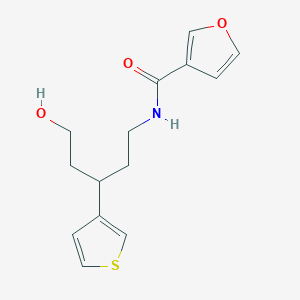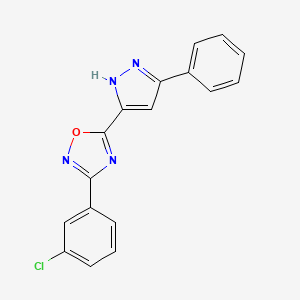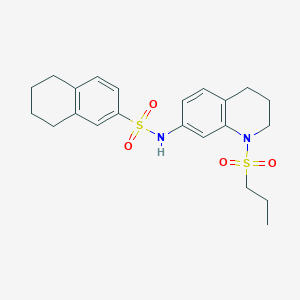
(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-Aminophenol . 4-Aminophenol is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis information for “(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride” is not available, there are related compounds that have been synthesized. For example, a new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids .
Molecular Structure Analysis
The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride” are not available, Schiff-base condensation reactions have proven to be an effective fabrication route for related materials .
Wissenschaftliche Forschungsanwendungen
Electrochemistry and Field Effect Transistors (FETs)
Background: Porphyrin functionalized reduced graphene oxide (rGO) has garnered attention for its multi-disciplinary research applications. Specifically, it has been employed to enhance rGO-based field effect transistors (rGO-FETs) for ultrasensitive biochemical and clinical assays .
Mechanism:Neuroscience and Cellular Signaling Pathways
Background:- 4-(4-Aminophenyl)butyric acid has been investigated for its impact on the nervous system and cellular signaling pathways .
Materials Science and Functional Groups
Background: Functional Groups:Safety and Hazards
Zukünftige Richtungen
Covalent organic frameworks (COFs) enable precise reticulation of organic building units into extended 2D and 3D open networks using strong covalent bonds to constitute predesignable topologies and tunable pore structures . This presents an emerging class of crystalline porous polymers. Future research could explore the potential of “(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride” in this context.
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have shown potent antimicrobial activity . They have been found to interact with both Gram-positive and Gram-negative strains , suggesting a broad spectrum of targets.
Mode of Action
Related compounds have shown to exhibit membrane perturbing as well as intracellular modes of action . This suggests that the compound may interact with its targets, leading to changes in the cell membrane permeability and intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial effects .
Result of Action
Similar compounds have shown potent antimicrobial activity, suggesting that the compound may lead to the inhibition of microbial growth .
Eigenschaften
IUPAC Name |
(4-aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h1-4H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVWXCKZMAWQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)


![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)

![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)



